4-(p-Tolylamino)butanenitrile
Description
Significance of Nitrile Functional Groups in Modern Organic Synthesis
The nitrile, or cyano, functional group (-C≡N) is of immense importance in the field of organic synthesis. nih.gov Its unique electronic structure, characterized by a polar carbon-nitrogen triple bond, imparts a wide range of reactivity. nih.govnumberanalytics.com Nitriles can act as electrophiles at the carbon atom and as nucleophiles at the nitrogen atom, and the triple bond can participate in various coordination and cycloaddition reactions. nih.gov
This versatility allows the nitrile group to be a precursor to a multitude of other functional groups, including:
Amines: Reduction of nitriles yields primary amines. numberanalytics.com
Carboxylic acids and Amides: Hydrolysis of nitriles can produce amides or carboxylic acids. numberanalytics.com
Aldehydes: Nitriles can be partially reduced to form aldehydes. researchgate.net
Furthermore, the nitrile group is a key participant in numerous named reactions and synthetic strategies. It can engage in cycloaddition reactions, such as [2+2+2], [3+2], and [4+2] cycloadditions, to form various carbocycles and heterocycles. nih.govresearchgate.net The nitrile group can also act as a directing group in C-H bond functionalization reactions, enabling the introduction of new functionalities at specific positions within a molecule. nih.govresearchgate.net Its role as a radical acceptor in cascade strategies further expands its utility in synthesizing complex molecular frameworks. nih.govresearchgate.net The diverse reactivity of the nitrile group makes it a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comthieme-connect.de
Role of Substituted Amines in Constructing Molecular Complexity
Substituted amines are another cornerstone of modern organic synthesis, crucial for building complex molecular architectures. solubilityofthings.com As derivatives of ammonia (B1221849), amines are classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. utexas.edu The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic, allowing them to participate in a wide array of chemical transformations. solubilityofthings.comutexas.edu
Amines are fundamental in the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in biologically active molecules, pharmaceuticals, and natural products. caltech.eduijrpr.com Key reactions involving amines include:
Nucleophilic Substitution: Amines act as effective nucleophiles in reactions with alkyl halides to form more complex amines. solubilityofthings.comfiveable.me
Acylation: They react with acyl compounds to form amides, which are stable and important functional groups in their own right. fiveable.me
Formation of Imines and Enamines: The reaction of amines with carbonyl compounds yields imines and enamines, which are versatile intermediates for further synthetic transformations. solubilityofthings.com
The substituents on the amine nitrogen can significantly influence its reactivity due to electronic and steric effects. fiveable.me This allows for fine-tuning of the amine's properties for specific synthetic applications. For instance, p-toluidine (B81030), a primary aromatic amine, is a common building block in the synthesis of various bioactive molecules and heterocycles. chemistryviews.orgajrconline.org The development of transition-metal catalyzed cross-coupling reactions has further expanded the toolkit for constructing C-N bonds, providing efficient methods for the synthesis of complex amines. sci-hub.se
Contextualizing 4-(p-Tolylamino)butanenitrile within Amine- and Nitrile-Containing Chemical Space
The compound this compound serves as an illustrative example of a molecule that strategically combines the functionalities of both a nitrile and a substituted amine. Its structure contains a p-tolylamino group, which is a secondary amine where the nitrogen is attached to a butyl chain and a tolyl (p-methylphenyl) group, and a terminal nitrile group.
This bifunctional nature makes it a valuable intermediate in organic synthesis. The nitrile group offers a handle for transformations into amines, carboxylic acids, or other functional groups, while the secondary amine provides a site for further substitution or participation in cyclization reactions. The aromatic tolyl group can also be a site for further functionalization.
The synthesis of molecules like this compound can be achieved through various methods, including the copper-catalyzed cyanoalkylation of amines. sci-hub.se In one reported synthesis, this compound was prepared from a cyclobutanone (B123998) oxime ester and p-toluidine. sci-hub.se
Below is a table summarizing some of the key properties and synthetic details of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂ | sci-hub.se |
| Appearance | Faint yellow liquid | sci-hub.se |
| Synthesis Method | Copper-catalyzed reaction of a cyclobutanone oxime ester with p-toluidine | sci-hub.se |
| Yield | 82% | sci-hub.se |
| ¹H NMR (400 MHz, CDCl₃) δ | 6.98 (d, J = 8.1 Hz, 2H), 6.52 (d, J = 8.3 Hz, 2H) | sci-hub.se |
The presence of both the nucleophilic amine and the versatile nitrile group within the same molecule opens up possibilities for intramolecular reactions to form heterocyclic structures, which are prevalent in medicinal chemistry. The specific arrangement of these groups in this compound makes it a precursor for creating more complex and potentially bioactive molecules.
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(4-methylanilino)butanenitrile |
InChI |
InChI=1S/C11H14N2/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7,13H,2-3,9H2,1H3 |
InChI Key |
ARIYIICXKKZESK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC#N |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 4 P Tolylamino Butanenitrile and Its Precursors
Elucidation of Reaction Pathways in Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and selectivity. The synthesis of 4-(p-Tolylamino)butanenitrile often involves such catalytic processes.
Copper-catalyzed reactions are particularly prominent in the formation of C-N bonds. sci-hub.semdpi.com In the synthesis of this compound and related compounds, copper intermediates play a pivotal role. sci-hub.se One efficient method involves the copper-catalyzed cyanoalkylation of amines through C-C bond cleavage of cyclobutanone (B123998) oxime esters. sci-hub.se This reaction proceeds under mild conditions and demonstrates high selectivity. sci-hub.se The mechanism suggests the involvement of a radical intermediate. sci-hub.se
The general approach of using copper to catalyze the coupling of aryl electrophiles with amines, known as the Ullmann condensation or Ullmann-type reaction, has seen a resurgence with the development of new catalyst systems. sci-hub.semdpi.com These modern methods often operate under milder conditions than the classical Ullmann reaction. mdpi.com For instance, a ligandless and base-free protocol using catalytic copper(II) acetate (B1210297) has been developed for the cross-coupling of arylboronic acids with aliphatic amines. organic-chemistry.org While this specific method was noted to be less effective for anilines, it highlights the ongoing efforts to refine copper-catalyzed C-N bond formation. organic-chemistry.org
In the context of forming related aminonitriles, photoinduced copper-catalyzed reactions have also been developed. For example, the synthesis of 2-(4-Chlorophenyl)-2-(p-tolylamino)butanenitrile is achieved through the photoinduced, copper-catalyzed amination of 2-chloro-2-(4-chlorophenyl)butanenitrile with p-toluidine (B81030). caltech.edu This reaction proceeds with good yield and high enantioselectivity, underscoring the utility of copper catalysis in generating chiral aminonitriles. caltech.edu The mechanism of these photoinduced reactions involves key copper-based intermediates, including a chiral copper(II)-anilido complex that couples with a tertiary organic radical to form the C-N bond. caltech.edu
Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed cross-coupling reactions. libretexts.orglibretexts.org In these processes, a metal center undergoes a formal increase (oxidative addition) and decrease (reductive elimination) in its oxidation state by two. libretexts.orglibretexts.org
Oxidative Addition: The reaction is initiated by the addition of a substrate (e.g., an alkyl or aryl halide) to the metal center, breaking a bond in the substrate and forming two new bonds to the metal. This step increases the metal's oxidation state and coordination number. libretexts.orglibretexts.org For this to occur, the metal must have an accessible oxidation state two units higher than its initial state. libretexts.org
Reductive Elimination: This is the reverse process, where two ligands on the metal center couple and are eliminated as a single molecule, while the metal's oxidation state decreases by two. libretexts.orglibretexts.org For reductive elimination to occur, the two ligands must typically be in a cis orientation to each other. libretexts.org
While palladium catalysis is famous for these mechanisms in C-N bond formation (Buchwald-Hartwig amination), copper-catalyzed versions also operate through similar, though not always identical, pathways. sci-hub.se The challenge in using alkyl electrophiles in these reactions is the propensity for β-hydride elimination from metal alkyl intermediates, which can be a competing side reaction. sci-hub.seiitd.ac.in The development of photoinduced copper-catalyzed reactions has helped to overcome some of these challenges by avoiding the need for high thermal activation. caltech.edu
An alternative to the traditional oxidative addition-reductive elimination (OARE) is the reductive addition-oxidative elimination (RAOE) mechanism, which has been considered in some systems. researchgate.net This pathway involves an initial reduction of the organic reactant by the metal. researchgate.net
Radical Pathways in Photoinduced Transformations
Photoinduced reactions offer a powerful alternative to thermal methods, often proceeding under mild conditions and enabling unique reaction pathways. researchgate.net In the context of this compound and its precursors, photoinduced transformations frequently involve radical intermediates. sci-hub.se
For instance, the copper-catalyzed cyanoalkylation of amines mentioned earlier is suggested to proceed through a radical intermediate. sci-hub.se The combination of photoredox catalysis with copper catalysis has emerged as a potent strategy for C-N bond formation. sci-hub.secaltech.edu In these systems, a photosensitizer, upon absorbing light, can initiate an electron transfer process, generating radical intermediates from the starting materials. researchgate.netnih.gov
A general mechanism for such transformations can involve the following steps:
Excitation of a photocatalyst by visible light. nih.govbeilstein-journals.org
Single-electron transfer (SET) from an amine or another substrate to the excited photocatalyst, generating a radical cation. nih.govbeilstein-journals.org
The radical cation can then undergo further reactions, such as deprotonation to form a nucleophilic α-amino radical or fragmentation. beilstein-journals.org
In some cases, the reaction can be initiated by the oxidation of an alkene to a cation radical by a photoexcited acridinium (B8443388) catalyst. nih.gov This electrophilic intermediate is then intercepted by a nucleophile like an amine. nih.gov Mechanistic studies, including Stern-Volmer quenching experiments, can provide evidence for the involvement of these radical intermediates. caltech.edursc.org These photoinduced radical pathways have expanded the scope of aminonitrile synthesis, allowing for the use of a wider range of substrates under mild conditions. nih.gov
Electrophilic and Nucleophilic Behavior of Nitrile and Amine Moieties in Reaction Dynamics
The reactivity of this compound is dictated by the electrophilic and nucleophilic nature of its two key functional groups: the nitrile and the amine.
The amine group (-NH-) is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with electrophiles. In the synthesis of the molecule itself, the p-toluidine precursor acts as a nucleophile, attacking an electrophilic carbon source to form the C-N bond. sci-hub.se The nucleophilicity of the amine can be influenced by the electronic properties of the aryl ring. The p-tolyl group is weakly electron-donating, which enhances the nucleophilicity of the nitrogen compared to an unsubstituted aniline (B41778).
The nitrile group (-C≡N) exhibits dual reactivity. The nitrogen atom has a lone pair and can act as a nucleophile, for example, in the Ritter reaction where it attacks a carbocation. dicp.ac.cn Conversely, the carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows it to be attacked by nucleophiles, often leading to hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions. In some multicomponent reactions, the nitrile can act as a nucleophile after deprotonation of the α-carbon, forming a nitrile anion. rsc.org
Cyclization Mechanisms in the Formation of Nitrogen-Containing Heterocyclic Systems
This compound and its precursors are valuable intermediates for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. sci-hub.seua.es The cyclization can occur through various mechanisms, often involving the participation of both the amine and nitrile functionalities or intermediates derived from them.
One common strategy is intramolecular cyclization. For example, under specific conditions, the amino and nitrile groups can react to form cyclic structures. A probable mechanism for the metal-mediated intramolecular cyclization of related alkyne-containing amines involves the coordination of the metal (e.g., Pd(II), Ag(I), or Cu(I)) to the alkyne, followed by intramolecular nucleophilic attack by the amine. rsc.org
Arylnitrenium ions (Ar-N⁺-R) are highly reactive electrophilic intermediates that can be generated from arylamines. nih.govwikipedia.org These ions are implicated as the ultimate reactive species in the metabolic activation of carcinogenic arylamines. nih.gov In synthetic chemistry, they can be generated from N-aryl precursors through methods like the photolysis of arylazides or the treatment of aryl hydroxylamine (B1172632) derivatives with acids. nih.govwikipedia.org
A proposed pathway for generating arylnitrenium ions involves the formation of an N-alkyl-N-arylaminodiazonium ion, which then loses nitrogen gas. rsc.org The resulting arylnitrenium ion is a potent electrophile and can react with nucleophiles. rsc.orgwikipedia.org In the context of nitrile-containing precursors, it has been shown that an arylnitrenium ion can react with an α,α-disubstituted acetonitrile (B52724) to yield α-arylated acetonitriles or cyclized products like indolin-2-imines, depending on the reaction conditions. rsc.org These reactions highlight a pathway where an arylnitrenium ion, generated from an amine precursor, can lead to the formation of heterocyclic systems through intramolecular or intermolecular reactions. rsc.orgacs.org
The table below summarizes key mechanistic features discussed.
| Mechanistic Aspect | Key Intermediates/Pathways | Precursors/Reactants Involved | Catalysts/Conditions |
| C-N Bond Formation | Copper-anilido complexes, Radical intermediates | p-Toluidine, Cyclobutanone oxime esters, Arylboronic acids | Copper(II) salts, Photo-irradiation |
| Catalytic Cycle Steps | Oxidative Addition, Reductive Elimination | Alkyl/Aryl halides, Amines | Transition metals (e.g., Cu, Pd) |
| Photoinduced Reactions | Radical cations, α-amino radicals | Amines, Alkenes | Photocatalysts (e.g., Acridinium salts), Visible light |
| Functional Group Reactivity | Nucleophilic amine, Electrophilic/Nucleophilic nitrile | This compound | Acidic/Basic conditions |
| Heterocycle Formation | Arylnitrenium ions, Intramolecular cyclization | N-Arylaminodiazonium precursors, Alkyne-amines | Photolysis, Acid catalysis, Metal catalysts |
Lewis Acid Catalysis in Cyclization Processes
Lewis acid catalysis is a cornerstone of organic synthesis, employed to enhance the reactivity of substrates toward nucleophilic attack or to facilitate rearrangements and cyclization reactions. acs.org In the context of aminonitriles like this compound, Lewis acids can play a crucial role in activating the molecule for intramolecular cyclization, typically leading to the formation of nitrogen-containing heterocyclic scaffolds such as tetrahydroquinolines. nih.govunicam.it The general principle involves the coordination of the Lewis acid—a species capable of accepting an electron pair—to a Lewis basic site on the substrate, such as the nitrogen atom of the amine or, more commonly, the nitrile group. acs.org
The proposed mechanism for the Lewis acid-catalyzed cyclization of an N-aryl aminonitrile, such as this compound, would likely proceed via an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction). The process can be initiated in a few ways:
Nitrile Activation: The Lewis acid (e.g., AlCl₃, Gd(OTf)₃, B(C₆F₅)₃) coordinates to the nitrogen atom of the nitrile group. This coordination significantly increases the electrophilicity of the nitrile carbon, making it susceptible to intramolecular attack by the electron-rich p-tolyl ring.
Iminium Ion Formation: Alternatively, the Lewis acid can promote tautomerization or a formal hydride shift, leading to the formation of a reactive iminium ion intermediate. This intermediate is a potent electrophile. For instance, studies on the cyclization of related systems have shown that Lewis acids can catalyze a 1,5-hydride shift followed by a ring-closure sequence to yield tetrahydroquinolines. nih.gov
Cyclization and Rearomatization: The electron-rich aromatic ring (the p-tolyl group) then attacks the activated electrophilic carbon, forming a new carbon-carbon bond and creating a six-membered ring. This step is an intramolecular Friedel-Crafts reaction. nih.govmasterorganicchemistry.com The resulting intermediate, often a cyclohexadienyl cation (a sigma complex), subsequently loses a proton to restore aromaticity, yielding the final cyclized product, a substituted tetrahydroquinoline.
While direct studies on this compound are not prevalent, the cyclization of analogous systems provides strong mechanistic precedent. For example, Lewis acids like magnesium triflate and gadolinium triflate have been shown to be effective catalysts for intramolecular cyclizations leading to tetrahydroquinoline derivatives. nih.govrsc.org Furthermore, metal-free Lewis acids such as B(C₆F₅)₃ have been used to promote the intramolecular aminocyanation of alkenes, forming tetrahydroquinolines through the activation of a cyanamide (B42294) group, which highlights the utility of activating N-CN functionalities for cyclization. nih.gov The choice of Lewis acid can be critical, with different acids like AlCl₃, Cu(OTf)₂, and various triflates showing varying efficacy depending on the specific substrate and reaction conditions. sci-rad.com
Influence of Solvent Systems and Environmental Factors on Reaction Mechanisms
The solvent system and prevailing environmental conditions, such as pH and temperature, can exert a profound influence on the reaction mechanism, rate, and selectivity in processes involving this compound and its precursors.
Solvent Effects: The choice of solvent can alter reaction pathways by stabilizing or destabilizing reactants, transition states, and intermediates. In the synthesis of this compound from cyclobutanone oxime esters, a mixed solvent system of dimethylformamide (DMF) and water (H₂O) at room temperature was found to be effective, suggesting that a polar medium is beneficial for the transformation. rsc.org The purification often involves less polar solvents like ethyl acetate and petroleum ether. rsc.org
Studies on related aminonitrile syntheses have systematically investigated the role of the solvent, revealing significant impacts on both yield and stereoselectivity. For example, in a titanium-catalyzed amination reaction to produce an aminonitrile, a screen of various solvents demonstrated that non-polar aromatic solvents like toluene (B28343) could provide high yields, whereas more polar solvents like tetrahydrofuran (B95107) (THF) resulted in dramatically lower yields. The choice of solvent can also strongly influence enantioselectivity, as shown in the table below. uni-regensburg.de
Table 1: Effect of Solvent on a Representative Asymmetric Aminonitrile Synthesis uni-regensburg.de
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Toluene | 91 | 14 |
| Tetrahydrofuran (THF) | 10 | 0 |
| Dimethoxyethane (DME) | 82 | 8 |
| tert-Butyl methyl ether (TBME) | 36 | 30 |
| Dichloromethane (DCM) | Trace | N/D |
Environmental Factors: Environmental parameters like temperature and pH are also critical. The hydrolysis of aminonitriles, a key reaction pathway, is highly sensitive to these factors. Research into the stability and reaction of aminonitriles under various conditions has shown that both temperature and the concentration of bases like ammonia (B1221849) can significantly affect reaction rates and product yields. nih.gov For instance, the formation of amino acids from aminonitriles via hydrolysis is influenced by temperatures ranging from -22 °C to 21 °C and by ammonia concentrations. nih.gov
The pH of the reaction medium is particularly crucial. In reactions involving aminonitriles and other nucleophiles, the pH dictates the protonation state of the amine and other functional groups. For the cyclization of aminonitriles with aminothiols, ring formation is observed to be faster under basic conditions (pH 8), likely because the deprotonated thiolate is a more potent nucleophile. nih.gov Conversely, the subsequent hydrolysis step is often faster under acidic conditions (pH 4), which suggests that protonation of the heterocyclic nitrogen activates the ring for water addition. nih.gov
Intermolecular Interactions and Their Impact on Reactivity and Selectivity
Intermolecular interactions, though non-covalent, are fundamental in dictating the reactivity and selectivity of reactions involving this compound. The molecule possesses distinct functional groups capable of engaging in a variety of such interactions: the secondary amine (-NH-) group, the nitrile (-C≡N) group, and the aromatic p-tolyl ring.
Hydrogen Bonding: The most significant intermolecular interaction for this compound is hydrogen bonding. colab.ws
The secondary amine acts as a hydrogen bond donor .
The nitrogen atom of the nitrile group, with its lone pair of electrons, acts as a hydrogen bond acceptor . nih.govrsc.org
These interactions are critical in both the solid state and in solution. In a reaction, hydrogen bonding to a catalyst or solvent can pre-organize the substrate into a specific conformation, lowering the activation energy for a desired pathway. For example, intramolecular hydrogen bonding can play a templating role, bringing the reactive ends of a molecule into proximity to facilitate cyclization. acs.org Studies have shown that such preorganization via hydrogen bond networks can contribute significantly to the stability of the transition state, by as much as 14 kcal/mol, leading to quantitative yields in macrocyclization reactions. acs.org
The ability of the nitrile nitrogen to accept hydrogen bonds is well-documented and is a key interaction in many biologically active molecules. nih.gov However, the amine nitrogen is generally a weaker hydrogen bond acceptor, a trait attributed to steric hindrance and the electron-withdrawing inductive effect of the surrounding alkyl and aryl groups. rsc.org
Other Interactions:
π-π Stacking: The p-tolyl ring can engage in π-π stacking interactions with other aromatic systems, which can influence crystal packing or the association of molecules in solution.
Dipole-Dipole Interactions: The nitrile group has a strong dipole moment, which allows it to participate in polar interactions that can influence solubility and reactivity in polar solvents. nih.gov
These intermolecular forces collectively impact the molecule's effective shape, its interaction with catalysts, and the orientation of its approach to other reactants. In cyclization reactions, the ability to form specific, stabilizing hydrogen bonds in the transition state can be the deciding factor in both the rate and the stereochemical outcome of the reaction. colab.ws By controlling these weak interactions through the rational choice of solvents, additives, or catalysts, it is possible to guide the reaction toward a specific product with high selectivity.
Advanced Spectroscopic and Characterization Techniques in Research on 4 P Tolylamino Butanenitrile
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(p-Tolylamino)butanenitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework. udel.edumdpi.com
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting pattern (multiplicity) provide a wealth of structural information.
Aromatic Protons: The p-substituted tolyl group gives rise to two distinct signals in the aromatic region, appearing as doublets due to coupling with adjacent protons.
Amine Proton (N-H): A broad singlet corresponding to the secondary amine proton is typically observed. Its chemical shift can be variable and is influenced by solvent and concentration.
Aliphatic Protons: The butanenitrile chain protons appear as distinct multiplets. The methylene (B1212753) group adjacent to the nitrogen (-CH₂-N) is deshielded and appears downfield, while the methylene group adjacent to the nitrile (-CH₂-CN) also experiences a downfield shift. The central methylene group (-CH₂-) will appear as a multiplet due to coupling with its neighbors.
Methyl Protons: The methyl group on the tolyl ring appears as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.orglibretexts.org Each unique carbon atom produces a single peak in a proton-decoupled spectrum, with its chemical shift indicating its electronic environment. libretexts.orglibretexts.org
Nitrile Carbon: The carbon of the nitrile group (C≡N) is highly deshielded and appears significantly downfield.
Aromatic Carbons: The p-tolyl group will show four distinct signals for its six carbons due to symmetry. The carbon atom attached to the nitrogen (C-N) and the carbon bearing the methyl group are distinct from the four aromatic CH carbons, which appear as two signals.
Aliphatic Carbons: The three methylene carbons of the butanenitrile chain will each give a distinct signal in the aliphatic region of the spectrum.
Methyl Carbon: The methyl carbon of the tolyl group will appear at the most upfield position.
The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the structure of this compound.
| Predicted ¹H NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (ppm) |
| Ar-H (ortho to NH) | 6.8 - 7.2 (d) |
| Ar-H (meta to NH) | 6.6 - 6.9 (d) |
| NH | Variable (br s) |
| N-CH₂ -CH₂-CH₂-CN | 3.1 - 3.4 (t) |
| N-CH₂-CH₂-CH₂ -CN | 2.3 - 2.6 (t) |
| N-CH₂-CH₂ -CH₂-CN | 1.8 - 2.1 (m) |
| Ar-CH₃ | 2.2 - 2.4 (s) |
| Predicted ¹³C NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (ppm) |
| C ≡N | 118 - 122 |
| Ar-C -NH | 145 - 148 |
| Ar-C -CH₃ | 128 - 132 |
| Ar-C H | 113 - 130 |
| N-C H₂- | 40 - 45 |
| -C H₂-CN | 15 - 20 |
| -CH₂-C H₂-CH₂- | 25 - 30 |
| Ar-C H₃ | 20 - 22 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Key functional groups in this compound produce characteristic absorption bands:
N-H Stretch: A sharp, medium-intensity peak in the range of 3300-3500 cm⁻¹ is indicative of the secondary amine.
C-H Stretches: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.
C≡N Stretch: The nitrile group presents a very sharp, medium-intensity absorption band in the 2200-2260 cm⁻¹ region. This peak is highly characteristic and useful for confirming the presence of the nitrile moiety.
C=C Stretches: Aromatic ring stretching vibrations are observed in the 1500-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the aromatic amine C-N bond is typically found in the 1250-1360 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric C≡N stretch often produces a strong and sharp Raman signal, making it an excellent tool for reaction monitoring where the formation or consumption of the nitrile group is tracked.
| Characteristic Vibrational Frequencies | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch (Secondary Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C≡N Stretch (Nitrile) | 2200 - 2260 |
| C=C Stretch (Aromatic) | 1500 - 1600 |
| C-N Stretch (Aromatic Amine) | 1250 - 1360 |
Mass Spectrometry in Elucidating Reaction Products and Intermediate Structures
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org
For this compound, electron ionization (EI) would first generate a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk
Key fragmentation pathways would include:
Alpha-Cleavage: The most common fragmentation for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. libretexts.orgmiamioh.edu This would lead to the loss of a propylnitrile radical, resulting in a highly stable, resonance-stabilized ion. This fragment is often the base peak in the spectrum.
Loss of Alkyl Chain: Fragmentation within the butanenitrile chain can lead to the loss of various neutral fragments.
Tropylium (B1234903) Ion Formation: Fragmentation of the tolyl group can lead to the formation of a tropylium ion or related aromatic fragments.
| Predicted Mass Spectrometry Fragments | |
| Fragment Structure | Predicted m/z |
| [M]⁺• (Molecular Ion) | 174 |
| [M - CH₂CH₂CN]⁺ (Alpha-Cleavage) | 120 |
| [C₇H₈N]⁺ (Tolylamino fragment) | 106 |
| [C₇H₇]⁺ (Tropylium ion) | 91 |
X-ray Crystallography for Solid-State Structural Analysis and Packing Interactions
In the crystal lattice of such diarylamine derivatives, molecules are typically arranged to maximize favorable intermolecular interactions. nih.gov Key interactions expected for this compound would include:
Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor. It would likely form N-H···N hydrogen bonds with the nitrile group of an adjacent molecule, creating chains or dimeric motifs that are fundamental to the crystal packing.
C-H···π Interactions: The aromatic rings provide regions of electron density (π-systems) that can interact favorably with C-H bonds from neighboring molecules, further stabilizing the three-dimensional structure. nih.gov
Analysis of a related compound, 4-(p-Tolylamino)benzaldehyde, reveals a structure where N—H···O hydrogen bonds form one-dimensional chains, which are further linked by C—H···π contacts. nih.gov A similar packing strategy, mediated by N-H···N interactions, would be anticipated for this compound.
| Crystallographic Data for an Analog Compound (4-(p-Tolylamino)benzaldehyde) nih.gov | |
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 5.8356 (12) |
| b (Å) | 8.2581 (18) |
| c (Å) | 24.137 (5) |
| Volume (ų) | 1163.2 (4) |
| Key Interaction | N—H···O Hydrogen Bonding |
| Secondary Interaction | C—H···π Contacts |
Chromatographic Methods for Reaction Monitoring and Purification Assessment
Chromatographic techniques are essential for separating components of a mixture and are routinely used to monitor the progress of a reaction and to assess the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively monitor a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product (this compound) as new spots with different retention factors (Rf).
Column Chromatography: This is the standard method for the purification of this compound on a laboratory scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) of appropriate polarity is used to elute the components. The separation is based on the differential adsorption of the components to the stationary phase, allowing for the isolation of the pure compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical and preparative purposes. A reverse-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water mixture), can be developed to accurately determine the purity of this compound or to quantify it in a mixture. sielc.com
Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) in Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, provide unparalleled analytical power for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. dergipark.org.trijcmas.comflorajournal.com The sample is vaporized and separated on a GC column before entering the mass spectrometer for detection and identification. This method would be suitable for analyzing this compound, providing both its retention time (for quantification) and its mass spectrum (for structural confirmation). It is particularly useful for identifying volatile byproducts or impurities in a reaction mixture. dss.go.th
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique that couples the high-resolution separation of HPLC with the detection power of mass spectrometry. waters.comnih.govnih.gov It is ideal for analyzing compounds that are not sufficiently volatile or are thermally sensitive. An LC-MS method would allow for the separation of this compound from non-volatile starting materials, intermediates, and byproducts in a reaction mixture, with the mass spectrometer providing definitive identification of each separated component. mdpi.com The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of analytes at very low concentrations. nih.govresearchgate.net
Application As Precursors and Intermediates in Advanced Organic Transformations
Role in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials rsc.org. Aminonitriles, such as 4-(p-Tolylamino)butanenitrile, are recognized as versatile building blocks for the synthesis of these ring systems due to the dual reactivity of the amine and nitrile functionalities cam.ac.uknih.gov. The strategic positioning of these groups in a γ-relationship within this compound allows for intramolecular cyclization pathways to form five- or six-membered rings, which are prevalent in bioactive molecules.
Hydrazine (B178648) and Pyrazole (B372694) Derivatives Synthesis
The synthesis of pyrazole derivatives is of significant interest due to their wide range of biological activities chim.itmdpi.com. Typically, pyrazoles are synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative nih.govresearchgate.net. While direct synthesis of pyrazoles from a γ-aminonitrile like this compound is not a standard method, its structure suggests potential for indirect pathways. For instance, the nitrile group could theoretically be hydrolyzed to a carboxylic acid and the amine component could be transformed into a hydrazine moiety through nitrosation and subsequent reduction. This derivatized molecule could then undergo intramolecular cyclization to form a pyrazolidinone, a precursor to pyrazoles.
Another established route to pyrazoles involves the reaction of α,β-unsaturated nitriles with hydrazines, which yields 5-aminopyrazoles . Although this compound is a saturated nitrile, it could potentially be functionalized to introduce unsaturation, thereby opening a pathway to pyrazole ring formation.
| Precursor Type | Reagent | Product | Catalyst/Conditions | Reference |
| Aryl Hydrazone | Vilsmeier Reagent (POCl₃/DMF) | 4-Formylpyrazole | Cyclization-formylation | |
| 1,3-Diketone | Hydrazine | 3,5-Disubstituted Pyrazole | Condensation | researchgate.net |
| α,β-Unsaturated Nitrile | Hydrazine | 5-Aminopyrazole | Cyclocondensation |
This table presents general, illustrative methods for pyrazole synthesis; specific application of this compound in these routes is not explicitly documented in the cited literature.
N-Arylindole-3-carbonitrile Scaffold Construction
The indole (B1671886) nucleus is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs openmedicinalchemistryjournal.comnih.gov. The Fischer indole synthesis, a classic method, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone mdpi.com. Constructing an indole scaffold from this compound would require significant molecular rearrangement. A plausible, albeit complex, synthetic route could involve the intramolecular cyclization of the aminonitrile to form a cyclic intermediate like N-(p-tolyl)pyrrolidin-2-imine. Subsequent dehydrogenation and rearrangement, potentially through metal-catalyzed C-H activation strategies, could theoretically lead to an indole-type structure. However, established methods for indole synthesis typically rely on more direct precursors like anilines and carbonyl compounds or ortho-substituted anilines nih.govorganic-chemistry.org.
Building Block for Chiral Molecules and Bioisosteres in Complex Syntheses
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of synthetic methods using chiral building blocks nih.govnih.gov. These intermediates introduce stereocenters into a target molecule, which is crucial for specific biological interactions . This compound is an achiral molecule. However, it could be transformed into a chiral building block through asymmetric synthesis. For example, asymmetric reduction of the nitrile to a primary amine or α-functionalization of the nitrile group using a chiral catalyst could generate stereocenters. These chiral derivatives could then be incorporated into larger, more complex drug candidates.
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The development of bioisosteres is a key strategy in drug design for optimizing potency, selectivity, and pharmacokinetic properties. The aliphatic chain and nitrile group of this compound could serve as a flexible scaffold that, upon modification, could mimic other functional groups or conformational motifs in bioactive molecules.
Development of Specialty Chemicals and Agrochemical Precursors
The structural features of this compound suggest its potential utility as a precursor for various specialty chemicals. The arylamine moiety is a common feature in dyes, antioxidants, and polymers, while the nitrile group can be converted into a range of other functionalities, including amines, amides, carboxylic acids, and ketones. These transformations could yield monomers for polymerization, additives for materials science, or intermediates for the synthesis of more complex agrochemicals. Many heterocyclic compounds, such as those derived from pyrazoles and indoles, form the basis of modern herbicides, fungicides, and insecticides.
Use in Diversification Strategies for Molecular Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery cam.ac.uknih.govnih.gov. A successful DOS strategy often employs a common starting material that can be elaborated through various reaction pathways to generate a wide range of molecular skeletons.
This compound is a suitable candidate for such a strategy. The two distinct functional groups—the secondary amine and the nitrile—can be independently or sequentially modified.
Amine Functionalization: The N-H bond of the secondary amine can undergo reactions such as acylation, alkylation, sulfonylation, or arylation to introduce a wide variety of substituents.
Nitrile Transformation: The nitrile group can participate in cycloaddition reactions, be reduced to an amine, or be hydrolyzed to an amide or carboxylic acid, each opening up new avenues for further diversification.
By applying a series of parallel reactions to these functional handles, a large and diverse library of compounds can be generated from the single, common scaffold of this compound, facilitating the discovery of new bioactive compounds rsc.org.
Emerging Research Directions and Future Outlook for 4 P Tolylamino Butanenitrile Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of 4-(p-Tolylamino)butanenitrile is typically achieved through the cyanoethylation of p-toluidine (B81030) with acrylonitrile (B1666552). wikipedia.org Historically, this Michael addition reaction has been conducted in the presence of acidic or basic catalysts. wikipedia.orggoogle.com Future research will likely focus on developing more sophisticated catalytic systems to improve reaction efficiency, selectivity, and sustainability.
Future research could focus on the following:
Transition Metal Catalysis: Investigating low-loading, high-turnover catalysts based on earth-abundant metals to reduce cost and environmental impact.
Organocatalysis: Exploring metal-free catalytic systems to avoid product contamination with residual metals, which is crucial for applications in materials and pharmaceutical intermediates.
Heterogeneous Catalysis: Designing robust, reusable solid catalysts that can be easily integrated into continuous flow systems.
| Catalyst Type | Potential Advantages for this compound Synthesis | Related Research Area |
| Transition Metal Complexes (e.g., Ir, Ru) | High efficiency and selectivity under mild conditions. | N-alkylation of amines with alcohols |
| Heterogeneous Catalysts (e.g., Silica-Alumina) | Ease of separation, reusability, suitability for flow processes. | Cyanoethylation of aromatic amines |
| Nanocatalysts (e.g., Magnetic Nano-ferrites) | High surface area leading to enhanced reactivity, magnetic recovery. | Oxidative cyanation of amines |
| Organocatalysts | Avoidance of metal contamination, environmentally benign. | Asymmetric synthesis of amino acids |
Integration with Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. nih.gov The application of flow chemistry to the synthesis of this compound is a logical next step for process intensification and scalability.
Research on the continuous flow synthesis of structurally related α-aminonitriles has demonstrated the potential of this technology. nih.gov Microreactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the yield of the desired N-monocyanoethylated product and minimize the formation of byproducts. google.comepo.org The exothermic nature of the cyanoethylation reaction can be managed more effectively in a flow reactor, preventing thermal runaways and improving process safety.
Key areas for future investigation include:
Reactor Design: Development of optimized reactor configurations, such as packed-bed reactors with heterogeneous catalysts, to maximize throughput and efficiency.
Process Automation: Integration of in-line purification and analysis to create a fully automated and streamlined manufacturing process.
Scalability: Translating optimized laboratory-scale flow conditions to pilot and industrial-scale production.
Exploration of Advanced Sustainable Synthetic Methodologies
Green chemistry principles are increasingly guiding the development of new synthetic routes. For the synthesis of this compound, this involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Future research in sustainable synthesis could explore:
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Some cyanoethylation reactions of aromatic amines have been successfully carried out in aqueous media, which is a promising direction. epo.org
Catalyst Choice: As mentioned, shifting from stoichiometric reagents to catalytic systems, particularly those that are recyclable, is a cornerstone of green chemistry.
Atom Economy: The addition of p-toluidine to acrylonitrile is an inherently atom-economical reaction. Future work will focus on maximizing reaction yield and selectivity to fully realize this potential.
Energy Input: Investigating alternative energy sources like microwave or ultrasonic irradiation to potentially reduce reaction times and energy consumption compared to conventional heating.
| Sustainability Aspect | Application to this compound Synthesis |
| Solvent | Use of aqueous media or other green solvents to replace traditional organic solvents. |
| Catalysis | Development of reusable heterogeneous or nanocatalysts to minimize waste. |
| Energy | Exploration of microwave or ultrasound-assisted synthesis to improve energy efficiency. |
| Feedstocks | While p-toluidine and acrylonitrile are industrially established, future research may explore bio-derived routes to these precursors. |
Application of Advanced Characterization Techniques for In Situ Reaction Monitoring
Understanding and optimizing the synthesis of this compound requires detailed knowledge of the reaction kinetics and mechanism. In situ (in the reaction mixture) analytical techniques provide real-time data without the need for sampling, offering a dynamic view of the reaction progress.
The application of Process Analytical Technology (PAT) to the cyanoethylation of p-toluidine could involve:
Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and the product in real-time by tracking their characteristic vibrational bands.
Chromatographic Techniques: On-line High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be coupled with the reaction system to provide detailed information on product formation and impurity profiles.
This real-time data is invaluable for rapid process optimization, ensuring consistent product quality, and gaining a deeper understanding of the reaction mechanism.
Synergistic Approaches Combining Experimental and Computational Methods for Mechanistic Understanding
A powerful strategy for accelerating chemical research and development is the combination of experimental studies with computational modeling. For the synthesis of this compound, this synergistic approach can provide deep insights into the reaction mechanism and guide the design of more efficient catalysts and processes.
Future research directions could include:
Density Functional Theory (DFT) Calculations: Computational studies can be used to model the reaction pathway of the Michael addition of p-toluidine to acrylonitrile. This can help in identifying the transition state structures, calculating activation energies, and understanding the role of the catalyst.
Catalyst Design: By computationally screening potential catalyst candidates, researchers can prioritize experimental efforts on the most promising systems, saving time and resources.
Kinetic Modeling: Combining experimental data from in situ monitoring with computational models can lead to a comprehensive kinetic description of the reaction, which is essential for process control and optimization.
While specific DFT studies on the polymerization of p-toluidine have been conducted, applying these computational tools to its cyanoethylation would be a novel and insightful endeavor. journalijar.comresearchgate.net
The future of this compound chemistry is set to be shaped by the integration of cutting-edge technologies and methodologies. The development of novel catalytic systems will enhance synthetic efficiency and selectivity. The adoption of flow chemistry will enable safer, more scalable, and consistent production. A focus on sustainable practices will reduce the environmental footprint of its synthesis. Advanced in situ analytical techniques will provide unprecedented insight into the reaction dynamics, and the synergy between experimental and computational methods will accelerate the pace of discovery and optimization. While research specifically targeting this compound is in its early stages, the principles and tools are well-established in the broader field of organic synthesis, providing a clear and promising path forward.
Q & A
Q. What are the optimal synthetic routes for 4-(p-Tolylamino)butanenitrile, and how do reaction conditions influence yield and enantiomeric excess?
Methodological Answer: The synthesis typically involves copper-catalyzed amination of alkyl electrophiles. For example, 2-chloro-2-(4-chlorophenyl)butanenitrile reacts with p-toluidine under photoinduced copper catalysis (e.g., [(R)- or (S)-BINAP ligands]) in aprotic solvents like dichloromethane. Key parameters:
Q. Comparative Table: Synthesis Strategies
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Look for characteristic peaks:
- Aromatic protons (p-tolyl group): δ 7.10–7.05 ppm (doublet, J = 8.4 Hz).
- Methylene groups adjacent to nitrile: δ 2.33–2.75 ppm (triplets, J = 7.1–7.5 Hz).
- HRMS : Exact mass calculated for C₁₁H₁₃N₂ ([M+H]⁺): 185.1079. Deviation < 2 ppm confirms purity .
- IR : Nitrile stretch at ~2244 cm⁻¹; N–H bend (amine) at ~1600 cm⁻¹ .
Q. What protocols ensure stability during storage and handling of this compound?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition : Use fluorometric assays (e.g., COX-2 inhibition) with triazine-based analogs (IC₅₀ ~11.6 µM).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can reaction mechanisms for copper-catalyzed amination of this compound be elucidated?
Methodological Answer:
Q. What computational tools predict the electronic properties and reactivity of this compound?
Methodological Answer:
Q. How can contradictory biological activity data for derivatives be resolved?
Methodological Answer:
Q. How does the p-tolylamino substituent influence bioactivity compared to halogenated analogs?
Methodological Answer:
- Comparative Studies : Synthesize analogs (e.g., 4-(2-fluorophenyl)butanenitrile) and test in parallel assays.
- Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
